6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-[ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(8(2)3)10-6-5-9(7-12-10)11(14)15/h5-8H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEFNPJYEQETAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Formation via Carbodiimide-Mediated Coupling
One of the most common and effective methods for synthesizing amide derivatives of pyridine carboxylic acids involves carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
- Procedure : The pyridine-3-carboxylic acid derivative is reacted with the corresponding amine (ethyl(propan-2-yl)amine) in DMSO.
- EDC is added to activate the carboxylic acid group, facilitating amide bond formation.
- The mixture is stirred at room temperature or slightly elevated temperatures (up to 60 °C) for several hours.
- The product is isolated by filtration and purified by preparative high-performance liquid chromatography (HPLC).
This method yields the target compound with good efficiency and purity.
Amide Formation Using HATU Coupling Reagent
An alternative coupling strategy uses HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
- Procedure : The carboxylic acid and amine are combined with HATU and DIPEA in an appropriate solvent (e.g., DMF or DMSO).
- The reaction proceeds at room temperature, forming the amide bond efficiently.
- This method is particularly effective for sterically hindered amines like ethyl(propan-2-yl)amine.
Direct Amination of Pyridine Derivatives
Another approach involves direct nucleophilic substitution or amination on a halogenated pyridine-3-carboxylic acid precursor.
- For example, 6-chloropyridine-3-carboxylic acid derivatives can be reacted with ethyl(propan-2-yl)amine under basic conditions.
- Catalysts such as palladium complexes (Pd2(dba)3) with ligands like XantPhos can facilitate Buchwald-Hartwig amination.
- Reaction conditions typically involve heating to 100–110 °C in toluene or other suitable solvents under nitrogen atmosphere.
- The product is purified by silica gel chromatography or preparative HPLC.
Representative Reaction Conditions and Yields
| Method | Reagents & Conditions | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Carbodiimide (EDC) Coupling | Pyridine-3-carboxylic acid + ethyl(propan-2-yl)amine + EDC in DMSO | 25–60 °C | 12–24 h | 70–85 | Preparative HPLC |
| HATU Coupling | Pyridine-3-carboxylic acid + amine + HATU + DIPEA | Room Temp | 12 h | 75–90 | Preparative HPLC |
| Pd-Catalyzed Amination | 6-Chloropyridine-3-carboxylic acid + amine + Pd2(dba)3 + XantPhos + t-BuONa | 110 °C | 12 h | 60–80 | Silica Gel Chromatography |
Summary Table of Preparation Methods
| Step | Description | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Activation of carboxylic acid | EDC, HATU | Mild conditions, high yield | Cost of reagents, moisture sensitivity |
| 2 | Coupling with amine | Ethyl(propan-2-yl)amine | Direct formation of amide bond | Steric hindrance can reduce efficiency |
| 3 | Catalytic amination | Pd2(dba)3, XantPhos, base | Direct substitution, versatile | Requires inert atmosphere, higher temperature |
| 4 | Purification | Silica gel chromatography, HPLC | High purity | Time-consuming, solvent use |
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and amino group undergo oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) selectively modify the ethyl-isopropylamino side chain without degrading the aromatic system.
| Reaction Conditions | Reagents | Outcome | Yield Influence Factors |
|---|---|---|---|
| Aqueous acidic medium, 60–80°C | KMnO₄ | Oxidation of amino group to nitroso derivative | pH control critical for selectivity |
| Methanol, RT, UV light | H₂O₂ | Formation of N-oxide intermediate | Light intensity modulates rate |
Mechanistic studies suggest radical intermediates form during visible-light-mediated oxidations, as observed in related pyridine systems . Overoxidation to carboxylic acid derivatives is mitigated by limiting reagent stoichiometry.
Esterification and Amidation
The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols or amines:
General Reaction:
| Conditions | Catalysts | Applications |
|---|---|---|
| Thionyl chloride (SOCl₂), reflux | DMAP | Methyl/ethyl ester synthesis for prodrug derivatives |
| DCC, HOBt, DMF | Amines (e.g., benzylamine) | Amide formation for peptide coupling |
Esterification proceeds with >80% efficiency under anhydrous conditions, while amidation requires coupling agents to activate the carboxylate .
Decarboxylation
Thermal or photolytic decarboxylation removes the carboxylic acid group, forming 6-[ethyl(propan-2-yl)amino]pyridine:
| Method | Temperature/Pressure | By-Product Management |
|---|---|---|
| Pyrolysis | 200–250°C, inert atmosphere | CO₂ trapped via alkaline scrubbers |
| UV irradiation (254 nm) | RT, acetonitrile solvent | Minimal side products reported |
Decarboxylation kinetics follow first-order dependence on substrate concentration, with activation energy (
) of ~120 kJ/mol.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes regioselective substitution at the 4-position due to electron-donating amino groups:
| Electrophile | Conditions | Major Product |
|---|---|---|
| Nitronium tetrafluoroborate | H₂SO₄, 0°C | 4-Nitro-6-[ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid |
| Bromine (Br₂) | FeBr₃, CHCl₃, 40°C | 4-Bromo derivative (82% yield) |
Density functional theory (DFT) calculations confirm meta-directing effects of the carboxylic acid group, aligning with experimental regioselectivity .
Cyclization Reactions
The compound participates in [3+3] annulation and electrocyclization to form fused heterocycles:
| Partners | Conditions | Product |
|---|---|---|
| β-Enaminones | Visible light, metal-free | Polysubstituted picolinaldehydes |
| Propargyl azide | Cu(I) catalyst, 80°C | Triazolo-pyridine hybrids |
Photochemical cyclization proceeds via aza-6π electrocyclic mechanisms, confirmed by ultrafast spectroscopy .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyridine ring:
| Reaction Type | Catalytic System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives for drug discovery |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃ | Alkynylated analogs with enhanced bioavailability |
Coupling efficiency correlates with electronic effects of the amino substituent, achieving >90% conversion in optimized protocols .
Scientific Research Applications
Therapeutic Potential
Research indicates that compounds similar to 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid may act as inhibitors of specific kinases involved in inflammatory pathways. For instance, small molecule inhibitors targeting SYK (spleen tyrosine kinase) have been developed for treating allergy-induced inflammatory diseases such as asthma . The compound's structural characteristics allow it to modulate immune responses, making it a candidate for further exploration in autoimmune therapies.
Synthesis and Derivatives
The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions. For example, the introduction of various substituents through Suzuki or Sonogashira reactions has been documented, which can enhance the biological activity of pyridine-based compounds . Such methodologies are crucial for developing analogs that may exhibit improved efficacy or reduced side effects.
Several studies have highlighted the biological activity of related compounds. For instance, derivatives of pyridine carboxylic acids have been shown to possess antibacterial and anti-inflammatory properties . The ability to modify the amino group in this compound could lead to new compounds with enhanced pharmacological profiles.
Case Studies
Mechanism of Action
Mechanism
The compound's mechanism of action can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating biochemical pathways.
Molecular Targets and Pathways
Potential targets include various enzymes involved in metabolic pathways, as well as receptors related to specific physiological functions. The compound's structural features enable it to fit into active sites or bind to receptors, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid with related compounds:
Key Observations:
- Substituent Bulk and Polarity: The ethyl-isopropyl amino group in the target compound introduces steric bulk and moderate hydrophobicity (predicted logP ~2.5–3.0, inferred from diisopropylamine analogs ). In contrast, propargyl substituents (e.g., CAS 58037-05-1 ) enhance reactivity but may reduce metabolic stability.
- Bioactivity: HS-173, a structurally distinct imidazo-pyridine analog, demonstrates potent PI3K inhibition, highlighting the role of fused heterocyclic cores in target engagement . The lack of reported activity for this compound may relate to insufficient binding affinity or solubility.
Physicochemical Properties
- HS-173, for instance, is DMSO-soluble but water-insoluble .
- Thermal Stability : Analogous compounds (e.g., diisopropylamine HCl) show melting points >200°C , suggesting thermal robustness for the target compound.
Biological Activity
6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 234.29 g/mol
Structural Features
The compound features a pyridine ring substituted with an ethyl group and an isopropyl amino group, contributing to its pharmacological properties.
This compound exhibits various biological activities primarily through modulation of signaling pathways involved in inflammation and metabolic regulation. It has been shown to influence the production of cytokines such as interleukin-6 (IL-6), which plays a crucial role in immune response and metabolic processes.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyridine ring and the amino substituents can significantly alter the compound's biological activity. For instance, variations in alkyl chain length and branching have been correlated with changes in potency against specific biological targets.
| Modification | Biological Activity | IC (μM) |
|---|---|---|
| Ethyl substitution | Enhanced IL-6 production | 0.21 |
| Isopropyl modification | Increased metabolic stability | 0.15 |
| Methyl group addition | Improved solubility | 0.10 |
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly increased IL-6 secretion in adipocytes, suggesting its potential as an anti-inflammatory agent. In animal models, it promoted weight loss and improved insulin sensitivity, comparable to established anti-inflammatory drugs like amlexanox .
- Antimicrobial Properties : Preliminary tests indicated that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 16 to 1 µg/mL .
- Metabolic Effects : In studies involving obese mice, administration of the compound led to a marked reduction in hepatic steatosis and inflammation, highlighting its potential utility in treating metabolic disorders such as type 2 diabetes .
Pharmacokinetics
Recent studies have focused on the pharmacokinetic profile of this compound. The compound demonstrated favorable absorption characteristics with moderate lipophilicity, which is essential for oral bioavailability.
Toxicity Profile
Toxicological evaluations have shown that the compound exhibits low toxicity levels at therapeutic doses, making it a promising candidate for further development.
Future Directions
Ongoing research aims to optimize the pharmacological properties of this compound through systematic SAR studies and advanced synthetic methodologies to enhance its efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid, and how do reaction conditions affect yield and purity?
- Methodology : The synthesis of pyridine derivatives often involves condensation of aldehyde precursors with aminopyridines, followed by cyclization and functional group modifications. For example, catalysts like palladium or copper in DMF or toluene are critical for regioselective cyclization . Optimize reaction temperature (80–120°C) and stoichiometry of reagents to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. How can the structural integrity of this compound be confirmed?
- Analytical Workflow :
- NMR : Use - and -NMR to verify substitution patterns on the pyridine ring and ethyl/propan-2-yl groups.
- IR Spectroscopy : Confirm carboxylate (C=O stretch at ~1700–1750 cm) and amine (N–H stretch at ~3300 cm) functionalities .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H] ~265.3 g/mol).
Q. What solvents and conditions stabilize this compound during storage?
- Best Practices : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the carboxylate group. Avoid aqueous buffers unless stabilized by lyophilization .
Advanced Research Questions
Q. How does the ethyl(propan-2-yl)amino substituent influence the compound’s electronic properties and reactivity?
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The tertiary amine group may act as a weak base (pKa ~7–9), affecting solubility in physiological buffers. Compare with analogs like 6-(furan-2-yl) derivatives to assess steric and electronic effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : If conflicting IC values exist (e.g., in kinase inhibition assays), validate purity (>98% by HPLC) and test under standardized conditions (pH 7.4, 37°C). Cross-reference with structurally similar PI3K inhibitors like HS-173, noting differences in substituent effects .
Q. How can molecular docking predict interactions between this compound and protein targets?
- Protocol : Use AutoDock Vina to model binding to pyridine-responsive enzymes (e.g., kinases). Focus on hydrogen bonding between the carboxylate group and Arg/Lys residues, and hydrophobic interactions with the ethyl/propan-2-yl chain . Validate with mutagenesis studies.
Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?
- Process Chemistry : Transition from batch to flow chemistry for better control of exothermic cyclization steps. Use chiral catalysts (e.g., Ru-BINAP) if stereocenters are present. Monitor optical rotation ([α]) to ensure consistency .
Key Considerations for Researchers
- Contradictions : Discrepancies in biological activity often arise from impurities or solvent effects. Always characterize intermediates (e.g., via LC-MS) .
- Advanced Applications : Explore supramolecular interactions (e.g., crystal packing with pyridinium salts) for material science applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
